molecular formula C18H20N4O4S B2653195 Ethyl 3-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 923861-64-7

Ethyl 3-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2653195
M. Wt: 388.44
InChI Key: JADMXGNNBZGCKD-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been a topic of research interest. The Dimroth rearrangement, which involves the isomerization of heterocycles and relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, has been used in the synthesis of condensed pyrimidines . This rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be influenced by various factors. For example, the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product can all affect the possibility of the Dimroth rearrangement and its course .


Chemical Reactions Analysis

The Dimroth rearrangement is a key chemical reaction involved in the synthesis of pyrimidine derivatives. This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .

Scientific Research Applications

Novel Synthesis Methods

  • A novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, including derivatives similar to Ethyl 3-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate, has been developed. This includes the formation of ethyl 5-amino-2-methylthiothieno[2,3-d]pyrimidine-6-carboxylate through a reaction with acetylating agents like acetic anhydride or chloroacetyl chloride (Santilli, Kim & Wanser, 1971).

Synthesis of Tetrahydro-4-oxothieno[3,2-d]pyridimine Derivatives

  • Nucleophilic addition to alkyl dicyanoacetates followed by cyclization yielded tetrahydro-4-oxothieno[3,2-d]pyridimine derivatives, indicating potential applications in synthesizing complex heterocyclic systems (Neidlein & Sui, 1991).

Preparation of New Heterocyclic Systems

  • The synthesis of ethyl 5-substituted 7-(methylthio)-5H-1-thia-3,5,6,8-tetraazaacenaphthylenes from related compounds, through acid-catalyzed cyclocondensation, illustrates the utility of such compounds in creating new heterocyclic systems (Tumkevičius, 1995).

Antiallergenic Activity

  • Some derivatives in this chemical class have shown promise as antiallergenic agents. A series was tested for oral activity in rat passive cutaneous anaphylaxis tests, indicating potential therapeutic applications (Temple et al., 1979).

Future Directions

Research in the field of pyrimidine derivatives is ongoing, with a focus on developing new pyrimidines with enhanced pharmacological activities and minimum toxicity . The detailed SAR analysis and prospects provide clues for the synthesis of novel pyrimidine analogs .

properties

IUPAC Name

ethyl 3-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-3-26-17(25)14-11(2)13-15(27-14)20-10-22(16(13)24)8-12(23)21-18(9-19)6-4-5-7-18/h10H,3-8H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADMXGNNBZGCKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)CC(=O)NC3(CCCC3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate

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